6-Bromo-3,3,7-trimethylindolin-2-one
Description
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
6-bromo-3,3,7-trimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-6-8(12)5-4-7-9(6)13-10(14)11(7,2)3/h4-5H,1-3H3,(H,13,14) |
InChI Key |
ORWFOEXKWNQBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Bromo-3,3,7-trimethylindolin-2-one
- CAS No.: 1259513-30-8 (as per )
- Molecular Formula: C₁₁H₁₂BrNO
- Molecular Weight : 254.12 g/mol
- Structural Features : A brominated indolin-2-one scaffold with methyl substituents at positions 3, 3, and 6. The bromine atom at position 6 enhances electrophilicity, influencing reactivity and biological interactions .
Applications :
Primarily used in medicinal chemistry as a synthetic intermediate for drug discovery, particularly in targeting kinase inhibitors and anti-cancer agents. Its structural rigidity and halogenated aromatic system make it valuable for structure-activity relationship (SAR) studies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, highlighting differences in substituents, molecular properties, and applications:
Research Findings and Industrial Relevance
- Medicinal Chemistry : this compound is a key intermediate in the synthesis of anti-cancer agents targeting BRAF and EGFR kinases. Its trimethyl groups confer rigidity, improving target selectivity .
- Materials Science : Analogues like 6-Bromo-3,3-dimethyl-1-phenylindolin-2-one are used in organic semiconductors due to extended π-conjugation from the phenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
